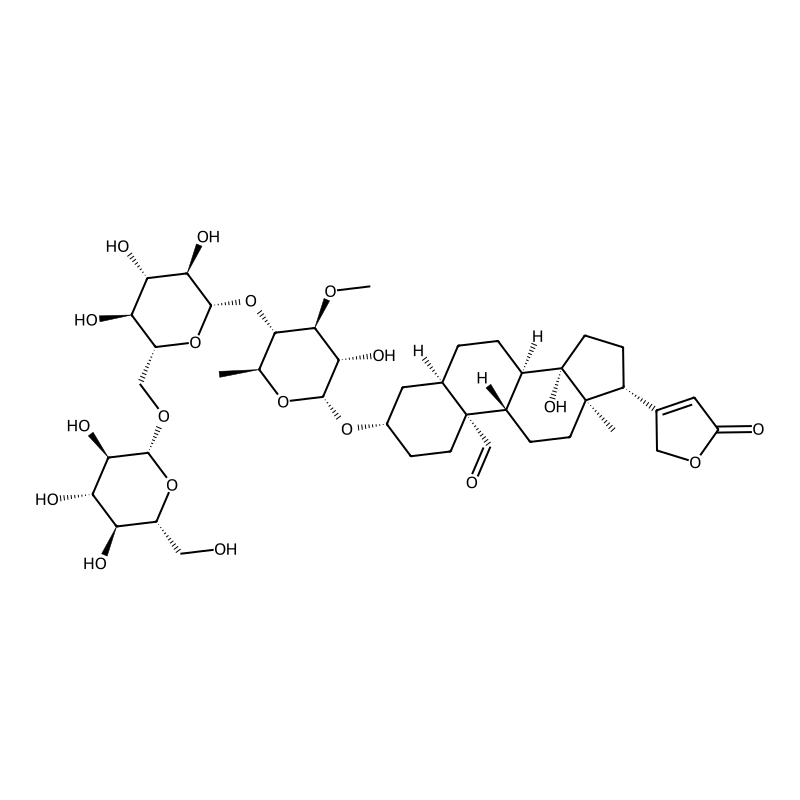Thevetin A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Thevetin A is a cardiac glycoside, a type of compound found in plants that can affect the heart. It is most commonly isolated from Thevetia peruviana, also known as the Yellow Oleander or Be Still Tree []. While Thevetin A has no direct therapeutic applications due to its toxicity, it holds value in scientific research for several reasons:
- Mechanism of Action Study: Thevetin A, like other cardiac glycosides, works by inhibiting the sodium-potassium pump, a protein essential for maintaining proper ion balance in heart muscle cells. Studying its interaction with this pump helps researchers understand the mechanisms of heart function and dysfunction. This knowledge can be crucial in developing new drugs for heart conditions.
- Drug Discovery Tool: Thevetin A's specific interaction with the sodium-potassium pump makes it a valuable tool for identifying and developing new drugs that target this protein. Researchers can use Thevetin A as a starting point for modifying its structure to create safer and more targeted medications for heart disease [].
- Toxicity Studies: Thevetin A's toxic properties can be used to study the mechanisms of cardiac arrhythmias (irregular heartbeats) and heart failure. By understanding how Thevetin A disrupts heart function, researchers can develop better treatments for these conditions [].
Thevetin A is a potent cardiac glycoside derived from the seeds of Thevetia peruviana, commonly known as the yellow oleander. Its molecular formula is C42H64O19, and it has a molecular weight of approximately 872.95 g/mol . This compound is characterized by its ability to influence heart function significantly, making it a subject of interest in both pharmacological and toxicological studies. Thevetin A is known for its digitalis-like effects, which can lead to serious cardiovascular complications if ingested improperly .
Thevetin A acts as a cardiac glycoside by inhibiting the Na+/K+-ATPase enzyme in heart muscle cells. This enzyme plays a crucial role in maintaining the proper balance of sodium and potassium ions across the cell membrane, which is essential for normal heart function []. By inhibiting this enzyme, Thevetin A increases the intracellular concentration of sodium and decreases potassium, leading to increased force of contraction (positive inotropic effect) in the heart muscle []. However, at high doses, this effect can become detrimental, leading to arrhythmias and heart failure [].
Thevetin A can be synthesized through various methods, although it is commonly isolated from the methanol extract of Cascabela thevetioides seeds. This extraction process involves maceration followed by solvent extraction techniques to obtain a concentrated form of the glycoside . Additionally, chemical synthesis routes have been explored but are less common due to the complexity of the compound's structure.
Thevetin A has several applications in different fields:
- Pharmaceutical Research: It serves as a reference compound in studies related to cardiac glycosides and their pharmacological properties.
- Medicine: Thevetin A shows potential therapeutic applications in treating heart conditions due to its cardiotonic effects.
- Toxicology: Understanding its toxicological profile is essential for assessing risks associated with accidental ingestion or overdose.
- Quality Control: It is used as a standard in quality control processes for cardiac glycosides in pharmaceutical formulations .
Interaction studies involving Thevetin A have highlighted its potential interactions with other cardiac glycosides such as digoxin. These interactions can lead to increased toxicity or altered pharmacokinetics when administered together. For example, concurrent use with certain antiarrhythmic drugs may enhance the risk of adverse cardiovascular events due to additive effects on heart rhythm and contractility .
Thevetin A shares structural similarities with several other cardiac glycosides. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Molecular Weight | Key Characteristics |
|---|---|---|---|
| Thevetin A | C42H64O19 | 872.95 g/mol | Potent cardiotonic; derived from Thevetia peruviana |
| Digoxin | C41H64O14 | 780.94 g/mol | Widely used for heart conditions; lower toxicity |
| Ouabain | C29H44O12 | 584.71 g/mol | Stronger cardiotonic effect; higher toxicity |
| Thevetin B | C42H66O18 | 858.95 g/mol | Similar structure; different aglycone (digitoxigenin) |
| Peruvoside | C42H44O9 | 548.65 g/mol | Less potent; used in traditional medicine |
Thevetin A's unique molecular structure and potent biological activity distinguish it from these similar compounds, particularly in terms of its specific effects on cardiac function and toxicity profile .








